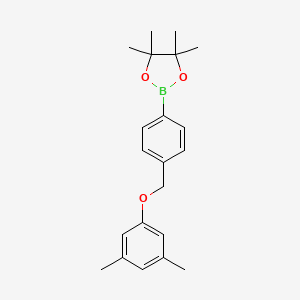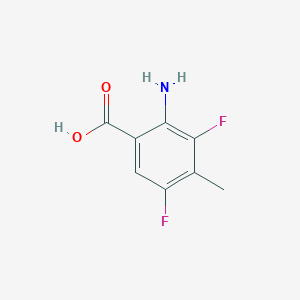
Thalidomide-O-acetamido-C3-azide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thalidomide-O-acetamido-C3-azide: is a chemical compound that is a modification of the cereblon inhibitor thalidomide. This compound contains an azide group, which allows it to undergo copper-catalyzed azide-alkyne cycloaddition reactions. It is primarily used in the synthesis of proteolysis-targeting chimeras (PROTACs) and other research applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Thalidomide-O-acetamido-C3-azide is synthesized through a series of chemical reactions starting from thalidomideThis is typically achieved through click chemistry, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions .
Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, ensuring the compound meets the required standards for research and development .
Analyse Des Réactions Chimiques
Types of Reactions: Thalidomide-O-acetamido-C3-azide undergoes several types of chemical reactions, including:
Copper-catalyzed azide-alkyne cycloaddition (CuAAC): This reaction is used to form triazoles by reacting the azide group with alkyne-containing molecules
Common Reagents and Conditions:
Copper sulfate and sodium ascorbate: Used in CuAAC reactions to catalyze the formation of triazoles.
Dithiothreitol (DTT) or thioacetic acid: Used for the reduction of the azide group to amine or amide.
Major Products Formed:
Triazoles: Formed through CuAAC reactions.
Amines or amides: Formed through the reduction of the azide group.
Applications De Recherche Scientifique
Thalidomide-O-acetamido-C3-azide has several scientific research applications, including:
Chemistry: Used in the synthesis of PROTACs, which are molecules designed to target and degrade specific proteins
Biology: Employed in studies involving protein degradation and the ubiquitin-proteasome system.
Medicine: Investigated for its potential in developing new therapeutic agents for diseases such as cancer.
Industry: Utilized in the development of new chemical entities and drug discovery.
Mécanisme D'action
The mechanism of action of Thalidomide-O-acetamido-C3-azide involves its interaction with cereblon, a component of the E3 ubiquitin ligase complex. By binding to cereblon, the compound can modulate the activity of the ubiquitin-proteasome system, leading to the selective degradation of target proteins . This mechanism is crucial for its application in PROTAC technology, where it helps in the targeted degradation of disease-causing proteins .
Comparaison Avec Des Composés Similaires
Thalidomide: The parent compound, known for its immunomodulatory and anti-angiogenic properties.
Lenalidomide and Pomalidomide: Analogues of thalidomide with similar mechanisms of action but different therapeutic applications.
Thalidomide-O-C3-azide: Another azide-modified thalidomide derivative used in similar research applications.
Uniqueness: Thalidomide-O-acetamido-C3-azide is unique due to its specific modification with an azide group, allowing it to participate in click chemistry reactions. This modification enhances its utility in the synthesis of PROTACs and other research applications, making it a valuable tool in chemical biology and drug discovery .
Propriétés
Formule moléculaire |
C18H18N6O6 |
|---|---|
Poids moléculaire |
414.4 g/mol |
Nom IUPAC |
N-(3-azidopropyl)-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide |
InChI |
InChI=1S/C18H18N6O6/c19-23-21-8-2-7-20-14(26)9-30-12-4-1-3-10-15(12)18(29)24(17(10)28)11-5-6-13(25)22-16(11)27/h1,3-4,11H,2,5-9H2,(H,20,26)(H,22,25,27) |
Clé InChI |
AADYSSZOLKELMP-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCCN=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[[1-(2-aminopropanoyl)piperidin-3-yl]methyl]-N-ethylacetamide](/img/structure/B14775895.png)








![4-chloro-2-(7-chloro-6-fluoro-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)-5-methoxyaniline](/img/structure/B14775953.png)

